molecular formula C22H21NO7 B14089238 2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089238
M. Wt: 411.4 g/mol
InChI Key: YXLWFCCJXTTWPE-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromene ring: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the pyrrole ring: This step often involves the reaction of the chromene intermediate with an amine and a suitable oxidizing agent.

    Attachment of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-Trimethoxyphenyl)chromene: Shares the chromene and trimethoxyphenyl groups but lacks the pyrrole ring.

    1-(3,4,5-Trimethoxyphenyl)pyrrole: Contains the pyrrole and trimethoxyphenyl groups but lacks the chromene ring.

    2-Hydroxyethylchromene: Contains the chromene and hydroxyethyl groups but lacks the trimethoxyphenyl and pyrrole rings.

Uniqueness

2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromene, pyrrole, and trimethoxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO7/c1-27-15-10-12(11-16(28-2)20(15)29-3)18-17-19(25)13-6-4-5-7-14(13)30-21(17)22(26)23(18)8-9-24/h4-7,10-11,18,24H,8-9H2,1-3H3

InChI Key

YXLWFCCJXTTWPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O

Origin of Product

United States

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